![molecular formula C16H12ClF3N2O2 B2835587 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile CAS No. 338407-18-4](/img/structure/B2835587.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile
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Description
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile, often referred to as ‘2C-T-FMP’, is a synthetic compound belonging to the class of pyridinyl-2-phenylacetonitriles. It is a colorless, odorless, crystalline solid that has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects. It is a derivative of the well-known hallucinogenic drug 2C-T-7 and has been investigated for its potential use in medical and therapeutic settings.
Scientific Research Applications
Chemical Synthesis and Reaction Mechanisms
Reactivity and Synthesis
Studies have explored the reactivity of complex organic compounds in the presence of acetonitrile and related solvents, highlighting the versatility of these compounds in synthesizing new chemical entities. For instance, the reaction of chlorodithiophosphoric acid pyridiniumbetaine with diphenylthiourea in acetonitrile demonstrates the potential for creating complex molecular structures with applications in material science and catalysis (Novoměstská et al., 1999).
Catalysis and Ligand Design
Research on non-heme iron(II) complexes with tripodal tetradentate nitrogen ligands has shed light on their catalytic properties in alkane oxidation, revealing the impact of ligand design on catalytic efficiency and selectivity (Britovsek et al., 2005). This underscores the potential of pyridinyl-based compounds in developing catalysts for organic synthesis.
Molecular Docking and Biological Applications
A study on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives highlights the relevance of pyridinyl compounds in pharmaceutical research. These compounds exhibit moderate to good binding energies, indicating their potential as lead compounds for drug development (Flefel et al., 2018).
Material Science and Supramolecular Chemistry
Supramolecular Assemblies
The formation of solvent-stabilized molecular capsules using pyrrogallolarenes and acetonitrile suggests the utility of acetonitrile in facilitating non-covalent interactions for constructing complex molecular architectures. Such structures have potential applications in encapsulation and targeted delivery systems (Shivanyuk et al., 2003).
Electrochemistry and Sensing
The electrochemical properties of pyrylium compounds in acetonitrile have been studied, demonstrating the potential for developing new electrochemical sensors and devices based on the unique redox behavior of these compounds (Pragst et al., 1980).
properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3,4-dimethoxyphenyl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O2/c1-23-13-4-3-9(5-14(13)24-2)11(7-21)15-12(17)6-10(8-22-15)16(18,19)20/h3-6,8,11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOQMLWYZCRFLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile |
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